molecular formula C10HBr7 B15347254 Heptabromonaphthalene CAS No. 55688-01-2

Heptabromonaphthalene

Cat. No.: B15347254
CAS No.: 55688-01-2
M. Wt: 680.4 g/mol
InChI Key: JALNAFMBKVPZLU-UHFFFAOYSA-N
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Description

Heptabromonaphthalene, also known as 1,2,3,4,5,6,7-Heptabromonaphthalene, is a brominated derivative of naphthalene. This compound is characterized by the presence of seven bromine atoms attached to the naphthalene ring, making it a highly brominated aromatic hydrocarbon. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptabromonaphthalene can be synthesized through the bromination of naphthalene. The process involves the reaction of naphthalene with bromine in the presence of a catalyst such as aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms to the naphthalene ring. The reaction can be represented as follows:

C10H8+7Br2C10HBr7+7HBrC_{10}H_{8} + 7Br_{2} \rightarrow C_{10}HBr_{7} + 7HBr C10​H8​+7Br2​→C10​HBr7​+7HBr

The reaction is usually conducted at elevated temperatures to facilitate the bromination process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactors where naphthalene is continuously fed into the reactor along with bromine. The reaction mixture is then subjected to purification processes to isolate the desired this compound product. The use of advanced separation techniques such as distillation and crystallization ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Heptabromonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. This is typically achieved using nucleophilic substitution reactions.

    Reduction Reactions: this compound can be reduced to lower brominated naphthalene derivatives using reducing agents such as zinc in acetic acid.

    Oxidation Reactions: The compound can also undergo oxidation to form naphthoquinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Zinc (Zn) in acetic acid or other suitable reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Scientific Research Applications

Heptabromonaphthalene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other brominated aromatic compounds. It is also used in studies involving halogenated hydrocarbons and their reactivity.

    Biology: Investigated for its potential effects on biological systems, including its role as a flame retardant and its impact on environmental health.

    Medicine: Explored for its potential use in drug development and as a model compound for studying the metabolism of brominated aromatic hydrocarbons.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptabromonaphthalene involves its interaction with various molecular targets and pathways. As a brominated aromatic compound, it can interact with cellular membranes and proteins, potentially disrupting normal cellular functions. The bromine atoms can also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and oxidative stress. These interactions can result in various biological effects, including cytotoxicity and endocrine disruption .

Comparison with Similar Compounds

Heptabromonaphthalene can be compared with other brominated naphthalene derivatives such as:

  • 1,2,3,4,5,6-Hexabromonaphthalene
  • 1,2,3,4,5-Pentabromonaphthalene
  • 1,2,3,4-Tetrabromonaphthalene

Uniqueness:

Properties

CAS No.

55688-01-2

Molecular Formula

C10HBr7

Molecular Weight

680.4 g/mol

IUPAC Name

1,2,3,4,5,6,7-heptabromonaphthalene

InChI

InChI=1S/C10HBr7/c11-3-1-2-4(7(14)6(3)13)8(15)10(17)9(16)5(2)12/h1H

InChI Key

JALNAFMBKVPZLU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)C(=C(C(=C2Br)Br)Br)Br

Origin of Product

United States

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